Cas no 1779237-74-9 (2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)
![2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one structure](https://ja.kuujia.com/scimg/cas/1779237-74-9x500.png)
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 化学的及び物理的性質
名前と識別子
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- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[(4-methoxyphenyl)methyl]-
- 2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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- インチ: 1S/C14H13N3O2/c1-19-12-7-5-11(6-8-12)10-17-14(18)16-9-3-2-4-13(16)15-17/h2-9H,10H2,1H3
- InChIKey: UZXOPVQCYCGTEX-UHFFFAOYSA-N
- ほほえんだ: C12=NN(CC3=CC=C(OC)C=C3)C(=O)N1C=CC=C2
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6617-8566-1mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-25mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-4mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-50mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-20μmol |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-30mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-40mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-15mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-2μmol |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6617-8566-3mg |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
1779237-74-9 | 3mg |
$63.0 | 2023-09-07 |
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1779237-74-9 and Product Name: 2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS No. 1779237-74-9) represents a structurally complex and pharmacologically intriguing compound that has garnered significant attention in the field of medicinal chemistry. This molecule belongs to the triazolopyridine class of heterocycles, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a 4-methoxyphenyl moiety in the molecular structure suggests possible interactions with biological targets that are influenced by aromatic ring electron density and steric effects.
The compound’s core structure, [1,2,4]triazolo[4,3-a]pyridine, is a fused heterocyclic system comprising a pyridine ring connected to a triazole ring. This arrangement introduces multiple sites for functionalization and interaction with biological macromolecules. The 3-one substituent at the 3-position of the triazolopyridine scaffold indicates the presence of a carbonyl group, which can participate in hydrogen bonding or serve as a pharmacophore in drug design. Such structural features are often exploited to modulate binding affinity and selectivity in drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that the [1,2,4]triazolo[4,3-a]pyridine scaffold can interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic intervention in chronic inflammatory diseases. The 4-methoxyphenyl group may enhance solubility and improve oral bioavailability, which are critical factors in drug development.
One of the most compelling aspects of this compound is its potential role in oncology research. Emerging data indicate that triazolopyridines can disrupt signaling pathways associated with cancer cell proliferation and survival. The specific arrangement of rings and substituents in 2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one may allow it to inhibit kinases or other enzymes overexpressed in tumor cells. Preclinical studies have begun to explore its efficacy against various cancer models, with preliminary results showing promising antiproliferative effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include cyclization reactions to form the triazolopyridine core and functional group transformations to introduce the 4-methoxyphenyl and methyl substituents. Advances in green chemistry principles have also been applied to streamline these synthetic pathways, reducing waste and improving sustainability.
In vitro studies have highlighted the compound’s interaction with proteins such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in prostaglandin synthesis. Inhibition of these enzymes could lead to anti-inflammatory effects similar to those observed with nonsteroidal anti-inflammatory drugs (NSAIDs), but with potentially improved selectivity or reduced side effects. The carbonyl group at the 3-position may play a crucial role in modulating enzyme-substrate interactions.
Pharmacokinetic studies are essential for understanding how this compound behaves within an organism after administration. Initial pharmacokinetic profiles suggest moderate oral bioavailability and reasonable tissue distribution, indicating potential for systemic therapeutic action. However, factors such as metabolic stability and excretion routes must be carefully evaluated to ensure clinical efficacy.
The development of novel drug candidates often relies on interdisciplinary collaboration between synthetic chemists, biochemists, and biologists. Computational methods play a pivotal role in predicting molecular properties and guiding structural optimization efforts. Machine learning models have been trained on large datasets of bioactive compounds to identify structural features that correlate with biological activity.
The [1,2,4]triazolo[4,3-a]pyridine scaffold is not limited to applications in human medicine; it has also been explored in veterinary science for potential treatments of chronic diseases common in livestock. Its versatility as a pharmacophore makes it valuable for addressing unmet medical needs across different species.
Regulatory considerations are an integral part of bringing any new pharmaceutical entity to market. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently under controlled conditions. Additionally, preclinical safety studies must be conducted to assess potential toxicity profiles before human trials can commence.
The future directions for research on this compound include exploring its mechanism of action at a molecular level using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Understanding how it interacts with biological targets will provide insights into its therapeutic potential and guide further optimization efforts.
In conclusion,2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a structurally sophisticated molecule with significant promise in medicinal chemistry applications. Its unique scaffold combined with functional groups like the carbonyl group at the 3-position makes it an attractive candidate for further exploration in oncology and anti-inflammatory therapies. As research progresses through preclinical stages into clinical trials,CAS No. 1779237-74-9 will continue to be associated with innovative approaches toward addressing critical unmet medical needs.
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